Cas no 53716-82-8 (Cyrene)

Cyrene Chemical and Physical Properties
Names and Identifiers
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- 6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE, (1S,5R)-
- Dihydrolevoglucosenone
- Cyrene
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- InChI Key: WHIRALQRTSITMI-UJURSFKZSA-N
Experimental Properties
- Density: 1.25 g/mL
- Melting Point: -18 °C
Cyrene Security Information
- Hazardous Material transportation number:NONH for all modes of transport
Cyrene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C995413-100ml |
Cyrene |
53716-82-8 | 100ml |
$ 125.00 | 2023-09-08 | ||
Enamine | EN300-6472679-0.05g |
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one |
53716-82-8 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
Enamine | EN300-6472679-2.5g |
(1S,5R)-6,8-dioxabicyclo[3.2.1]octan-4-one |
53716-82-8 | 95.0% | 2.5g |
$20.0 | 2025-03-21 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 807796-100ML |
53716-82-8 | 100ML |
¥1390.88 | 2023-01-15 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 807796-1L |
53716-82-8 | 1L |
¥2201.16 | 2023-01-15 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 807796-1L |
Cyrene™ |
53716-82-8 | 1l |
¥2481.59 | 2025-01-07 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 807796-4L |
53716-82-8 | 4L |
¥4520.11 | 2023-01-15 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 807796-200L |
53716-82-8 | 200L |
¥187701.81 | 2023-01-15 | |||
Aaron | AR01FR61-100g |
DIHYDROLEVOGLUCOSENONE |
53716-82-8 | 98% | 100g |
$72.00 | 2025-02-14 | |
A2B Chem LLC | AY13565-1g |
Dihydrolevoglucosenone |
53716-82-8 | 95% | 1g |
$21.00 | 2024-04-19 |
Cyrene Related Literature
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H. J. Salavagione,J. Sherwood,M. De bruyn,V. L. Budarin,G. J. Ellis,J. H. Clark,P. S. Shuttleworth Green Chem. 2017 19 2550
Additional information on Cyrene
6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE, (1S,5R)-: A Comprehensive Overview
The compound 6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE, also identified by the CAS Registry Number 53716-82-8, is a bicyclic ketone with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry and materials science. This compound, often referred to as (1S,5R)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE, belongs to the class of bicyclic ketones and is characterized by its rigid bicyclo[3.2.1]octane skeleton with two oxygen atoms at positions 6 and 8 and a ketone group at position 4.
The stereochemistry of this compound is defined by its (1S,5R) configuration, which plays a crucial role in determining its physical and chemical properties. Recent studies have highlighted the importance of stereochemistry in influencing the compound's reactivity and biological activity. For instance, researchers have explored the use of this compound as a chiral building block in asymmetric synthesis, where its specific stereochemistry enables the formation of complex molecular architectures with high enantioselectivity.
In terms of applications, 6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE has found utility in the development of advanced materials, particularly in the synthesis of high-performance polymers and liquid crystals. Its rigid bicyclic structure contributes to enhanced thermal stability and mechanical strength, making it a valuable component in materials science research.
Recent advancements in synthetic methodologies have also expanded the scope of this compound's applications. For example, its use as a precursor in the synthesis of bioactive molecules has been reported in several studies. The compound's ability to undergo various transformations under mild reaction conditions has made it a versatile starting material for constructing complex natural product analogs.
The structural uniqueness of (1S,5R)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE has also been leveraged in catalytic applications. Researchers have demonstrated its potential as a ligand in organocatalysis, where it facilitates enantioselective reactions with high efficiency. This highlights the compound's role as both a building block and a functional entity in modern chemical synthesis.
In conclusion, 6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE, with its CAS number 53716-82-8, stands as a significant molecule in contemporary chemistry due to its unique structure and versatile applications across multiple disciplines.
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